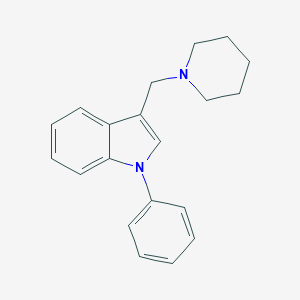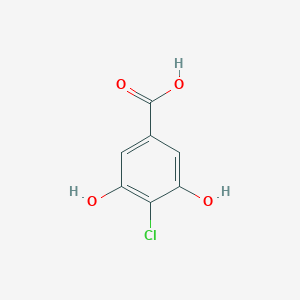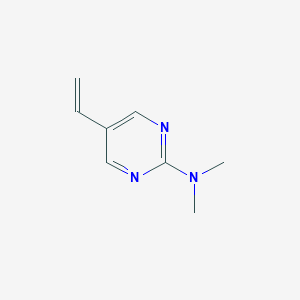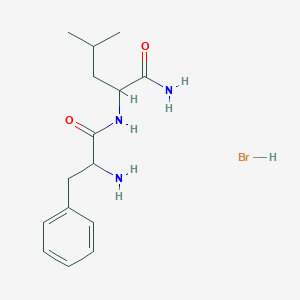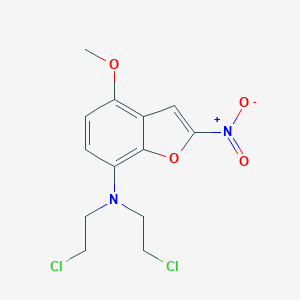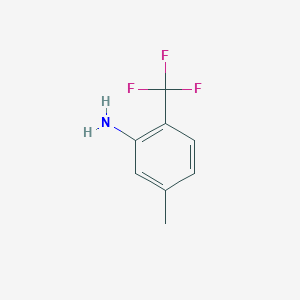![molecular formula C14H18O2 B034220 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid CAS No. 106897-81-8](/img/structure/B34220.png)
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as ibuprofen and is widely used for the treatment of pain, fever, and inflammation. Ibuprofen is considered one of the most effective and safe NSAIDs available in the market.
Wirkmechanismus
The mechanism of action of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, leading to a reduction in pain, inflammation, and fever.
Biochemische Und Physiologische Effekte
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response. It also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, ibuprofen has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid in lab experiments is its well-established safety profile. Ibuprofen has been extensively studied and is considered one of the safest 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid available. Additionally, ibuprofen is readily available and relatively inexpensive, making it a cost-effective option for lab experiments. However, ibuprofen does have some limitations. It is not effective for all types of pain and inflammation, and it may cause gastrointestinal side effects in some individuals.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid. One area of interest is the potential use of ibuprofen in the treatment of Alzheimer's disease. Studies have shown that ibuprofen may help to reduce the risk of developing Alzheimer's disease and may also have a beneficial effect on cognitive function in individuals with the disease. Another area of interest is the development of new formulations of ibuprofen that may be more effective for the treatment of specific types of pain and inflammation. Finally, there is ongoing research into the potential use of ibuprofen for the prevention and treatment of certain types of cancer.
Synthesemethoden
The synthesis of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the reaction of 4-isobutylacetophenone with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 4-(4-isobutylphenyl)-3-oxobutanoate. The final step involves the decarboxylation of the resulting ethyl 2-(4-isobutylphenyl)propanoate using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of pain and inflammation associated with various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Ibuprofen has also been shown to have a beneficial effect on reducing the risk of cardiovascular disease, Alzheimer's disease, and some types of cancer.
Eigenschaften
CAS-Nummer |
106897-81-8 |
|---|---|
Produktname |
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-[4-(3-methylbut-3-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14(15)16/h6-9,11H,1,4-5H2,2-3H3,(H,15,16) |
InChI-Schlüssel |
HKDBYJVKKMWSIU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
Synonyme |
Benzeneacetic acid, -alpha--methyl-4-(3-methyl-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



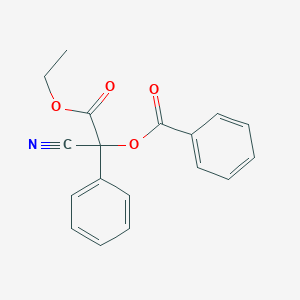
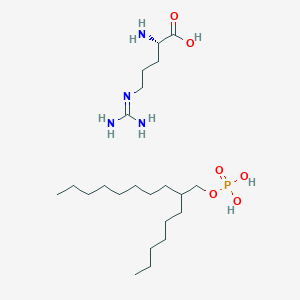

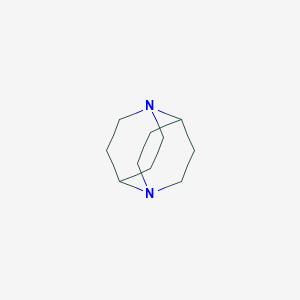
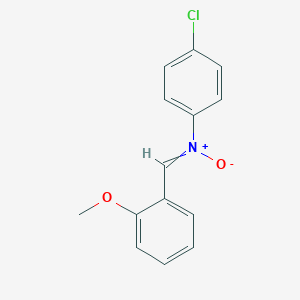
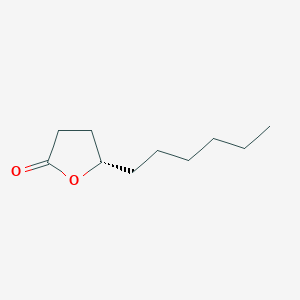
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)
